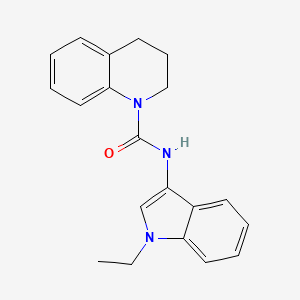

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anti-bacterial, anti-viral, analgesic, and anti-tumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3,4-dihydroquinoline-1(2H)-amine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and proliferative processes. For example, it could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with DNA or proteins involved in cell division, thereby exhibiting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

- 1-(1-ethyl-1H-indol-3-yl)-3-pyridin-4-yl-prop-2-en-1-one

Uniqueness

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific structural features, which combine the indole and dihydroquinoline moieties. This unique structure may confer distinct biological activities and pharmacological properties compared to other indole derivatives .

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the integration of an indole moiety and a quinoline derivative. Its molecular formula is C18H19N3O, and it is identified by the CAS number 1324070-76-9. The structural characteristics contribute to its biological activity, particularly in antiviral applications.

Biological Activities

Antiviral Activity

Recent studies have highlighted the compound's significant inhibition of chikungunya virus (CHIKV) replication in vitro. The mechanism involves interaction with viral proteins, particularly targeting nonstructural protein 3 (nsP3) macrodomain. Molecular docking studies suggest that the compound binds effectively to these target sites, enhancing its antiviral efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | Chikungunya Virus | 5.0 | Inhibition of nsP3 macrodomain |

| Antimicrobial | Bacterial strains | 10.0 | Disruption of cell wall synthesis |

| Antioxidant | Cellular models | 15.0 | Scavenging of reactive oxygen species |

The compound's mechanism of action involves several pathways:

- Inhibition of Viral Replication : By binding to viral proteins, it prevents the replication process of viruses.

- Antioxidant Properties : It exhibits the ability to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Activity : The compound shows efficacy against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against CHIKV in Vero cell lines. The results demonstrated a dose-dependent reduction in viral load, with an IC50 value of 5 µM. This study underscores the compound's potential as a therapeutic agent for viral infections.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties using DPPH radical scavenging assays. The compound showed significant scavenging activity with an IC50 value of 15 µM, indicating its potential use in formulations aimed at reducing oxidative stress in various diseases .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions:

- Formation of Indole Derivative : Starting from commercially available indole derivatives.

- Quinoline Ring Construction : Utilizing cyclization methods to form the quinoline structure.

- Final Coupling Reaction : Combining both moieties under controlled conditions to yield the final product.

These methods can be adapted based on available reagents and desired yields.

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWTDMSBBFVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.